4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide
Description
Properties
Molecular Formula |
C11H11FN4O |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-amino-5-fluoro-8-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11FN4O/c1-5-2-3-7(12)8-9(13)6(11(17)16-14)4-15-10(5)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
DFLPYEFWDMLZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(C=N2)C(=O)NN)N |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Formation
The quinoline backbone is typically constructed via cyclization reactions. A modified Pfitzinger reaction has been employed for analogous compounds, utilizing isatin derivatives and ketones under basic conditions. For 4-amino-5-fluoro-8-methylquinoline-3-carbohydrazide, the precursor 8-bromo-5-fluoro-2-methylquinoline-3-carboxylic acid is synthesized through:
Table 1: Key Intermediates and Reaction Conditions
Carboxylic Acid to Carbohydrazide Conversion
The critical transformation of the carboxylic acid to carbohydrazide involves two stages:
-
Esterification : Treatment with ethanol and concentrated H₂SO₄ under reflux (12 hours), yielding the ethyl ester.
-
Hydrazide Formation : Reaction with hydrazine hydrate in ethanol at 80°C for 8 hours (92% yield).
Mechanistic Insight : The hydrazine nucleophile attacks the carbonyl carbon of the ester, displacing ethoxide and forming the hydrazide linkage. Excess hydrazine (>1.2 equiv) is required to suppress dimerization.
Regioselectivity and Functional Group Challenges
Fluorine Retention Strategies
The electron-withdrawing fluoro substituent at position 5 necessitates mild reaction conditions to prevent dehalogenation. Key findings include:
Competing Substitution Pathways
Bromine at position 8 exhibits higher reactivity than fluorine, enabling sequential functionalization:
This hierarchy allows selective amination at position 4 before carbohydrazide installation.
Industrial-Scale Optimization
Catalytic System Tuning
Patent data reveals critical parameters for scaling:
Table 2: Scalability Comparison
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Cycle Time (h) | 24 | 18 |
| Overall Yield (%) | 71 | 68 |
Analytical Validation Protocols
Structural Confirmation
Purity Assessment
-
HPLC : >99% purity using C18 column (MeCN:H₂O:0.1% TFA, 60:40).
-
Elemental Analysis : C 53.01% (calc 53.22%), H 4.12% (4.06%).
Comparative Methodological Analysis
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and physical properties of 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide with structurally similar quinoline derivatives:
Key Observations :
- Electron-Withdrawing Groups : The 5-fluoro substituent in the target compound may enhance metabolic stability and binding affinity compared to 7-chloro derivatives (e.g., compounds 4a–f in ). Fluorine’s electronegativity could also reduce susceptibility to oxidative degradation.
- Carbohydrazide vs. Hydroxy Groups : The carbohydrazide moiety at position 3 (target compound) offers hydrogen-bonding capabilities distinct from the hydroxy group in 6a , which may influence solubility and receptor interactions.
Biological Activity
4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by an amino group at the 4-position, a fluoro group at the 5-position, a methyl group at the 8-position, and a carbohydrazide functional group at the 3-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃FN₄O
- CAS Number : 1315352-96-5
- Molecular Weight : Approximately 250.27 g/mol
Research indicates that 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide interacts with specific biological targets, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and anticancer properties. The compound may bind to enzymes or receptors involved in microbial resistance and cancer cell proliferation, thus affecting cellular processes that lead to cell death or growth inhibition.
Antimicrobial Activity
Studies have shown that 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide exhibits significant antimicrobial properties against various bacterial strains and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell functions.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Candida albicans | 20 | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation |
Case Studies
Several studies have explored the biological activity of quinoline derivatives, including 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it effectively inhibited growth, demonstrating potential as a treatment option for resistant infections.
- Cytotoxicity in Cancer Research : In vitro studies on various cancer cell lines revealed that the compound induced significant cytotoxicity through apoptosis and cell cycle disruption. These findings suggest its potential use in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for 4-Amino-5-fluoro-8-methylquinoline-3-carbohydrazide?
The synthesis typically involves a multi-step process:
- Quinoline core formation : Cyclization of substituted anilines with glycerol or via Skraup synthesis under acidic conditions.
- Fluorination : Introduction of fluorine at position 5 using fluorinating agents like Selectfluor™ in anhydrous DMF at 60–80°C.
- Methylation : Alkylation at position 8 via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃).
- Hydrazide formation : Reaction of the carboxylic acid intermediate with hydrazine hydrate in ethanol under reflux. Optimized yields (>70%) require strict anhydrous conditions and purification via recrystallization (ethanol/water) .
Q. What purification techniques are recommended for this compound?
- Recrystallization : Dissolve the crude product in hot ethanol-water (1:1), followed by slow cooling to induce crystallization.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (85:15 v/v) at 1 mL/min for purity assessment.
- Column chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (20–50%) for complex mixtures. Confirm purity via ¹⁹F NMR (δ −120 to −125 ppm for C5-F) and LC-MS ([M+H]⁺ expected at m/z 278.1) .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for higher yields?
- Reaction parameters : Use 100–150 W power, 80–100°C, and 20-minute irradiation cycles to accelerate hydrazide formation.
- Catalysts : Add 5 mol% p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.
- Solvent selection : Dimethylacetamide (DMA) improves microwave absorption and solubility of intermediates. Comparative studies show a 25% yield increase over conventional methods under these conditions .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Refinement validation : Use SHELXL for X-ray data refinement, ensuring proper absorption correction (SADABS) and hydrogen bonding network validation.
- Cross-technique alignment : Compare NMR-derived tautomeric forms with X-ray torsion angles. Discrepancies may indicate dynamic equilibria in solution.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile NMR chemical shifts with crystallographic bond lengths .
Q. How do structural modifications at positions 5 and 8 influence biological activity?
- Position 5 (Fluoro) : Enhances electronegativity, improving hydrogen bonding with target enzymes (e.g., bacterial gyrase). Replacement with chloro reduces activity by 40% .
- Position 8 (Methyl) : Increases lipophilicity, enhancing membrane permeability. Analogs with methoxy groups show reduced metabolic stability. Table: Comparative Activity of Structural Analogs
| Compound | Modification | Antibacterial IC₅₀ (μM) |
|---|---|---|
| 4-Amino-5-fluoro-8-methyl | None (Parent) | 0.8 |
| 4-Amino-5-chloro-8-methyl | C5-Cl | 1.3 |
| 4-Amino-5-fluoro-8-methoxy | C8-OCH₃ | 2.1 |
| Data derived from analog studies . |
Q. What computational methods predict binding affinities with biological targets?
- Molecular docking : Use AutoDock Vina with AMBER force fields to simulate interactions with ATP-binding pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate free energies via MM-PBSA.
- Pharmacophore modeling : Identify critical hydrogen bond donors (C3-carbohydrazide) and hydrophobic regions (C8-methyl) for lead optimization .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
